3-(p-Fluorobenzoyloxy)tropane
Overview
Description
3-(p-Fluorobenzoyloxy)tropane is a tropane derivative known for its local anesthetic properties. It has around 30% of the stimulant potency of cocaine but maintains similar potency as a local anesthetic . This compound has been investigated for various applications, including its potential use as a radiolabeled agent for studying receptor binding .
Mechanism of Action
Target of Action
3-(p-Fluorobenzoyloxy)tropane, also known as 4-fluorotropacocaine or pFBT, is a tropane derivative drug . Its primary target is the same as that of local anesthetics . It acts by blocking the sodium channels on neurons, thereby inhibiting the propagation of action potentials .
Mode of Action
This compound interacts with its targets by binding to the sodium channels on neurons . This binding inhibits the influx of sodium ions, which are necessary for the initiation and propagation of action potentials . As a result, the compound prevents the transmission of pain signals to the brain .
Biochemical Pathways
It is known that the compound’s action on sodium channels disrupts the normal functioning of neurons, leading to a decrease in the transmission of pain signals .
Pharmacokinetics
It is known that the compound can be administered via insufflation . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on its bioavailability, are areas of ongoing research.
Result of Action
The primary result of this compound’s action is local anesthesia . By blocking sodium channels on neurons, the compound prevents the transmission of pain signals, leading to a loss of sensation in the area where it is applied .
Biochemical Analysis
Biochemical Properties
3-(p-Fluorobenzoyloxy)tropane interacts with various enzymes and proteins. It has been investigated as a potential radiolabelled agent for studying receptor binding
Cellular Effects
As a local anaesthetic, it likely influences cell function by blocking nerve signals in a specific area of the body
Molecular Mechanism
As a local anaesthetic, it likely works by blocking sodium channels in nerve cells, preventing the propagation of nerve signals
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(p-Fluorobenzoyloxy)tropane is generally achieved through a fluorine substitution method. This involves replacing one or more hydrogen atoms in tropacocaine with fluorine atoms using a fluorinating reagent . The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in a crystalline solid form, which is then used for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(p-Fluorobenzoyloxy)tropane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted tropane derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Tropacocaine: Another tropane derivative with local anesthetic properties.
4-Fluorococaine: A fluorinated analogue of cocaine with similar stimulant and anesthetic properties.
RTI-160: A tropane derivative known for its stimulant effects.
Uniqueness: 3-(p-Fluorobenzoyloxy)tropane is unique due to its balanced profile of anesthetic and stimulant properties. While it has only 30% of the stimulant potency of cocaine, it maintains similar potency as a local anesthetic, making it a valuable compound for specific medical and research applications .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-17-12-6-7-13(17)9-14(8-12)19-15(18)10-2-4-11(16)5-3-10/h2-5,12-14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDFSLSXLYAAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023632 | |
Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498558-69-3 | |
Record name | Benzoic acid, 4-fluoro-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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